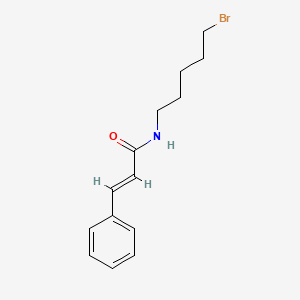

N-(5-Bromo-pentyl)-3-phenyl-acrylamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C14H18BrNO |

|---|---|

Molecular Weight |

296.20 g/mol |

IUPAC Name |

(E)-N-(5-bromopentyl)-3-phenylprop-2-enamide |

InChI |

InChI=1S/C14H18BrNO/c15-11-5-2-6-12-16-14(17)10-9-13-7-3-1-4-8-13/h1,3-4,7-10H,2,5-6,11-12H2,(H,16,17)/b10-9+ |

InChI Key |

XPINIGARJYLULN-MDZDMXLPSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)NCCCCCBr |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)NCCCCCBr |

Origin of Product |

United States |

Activation of 3 Phenylacrylic Acid Cinnamic Acid :

This widely used method involves the in-situ activation of the carboxylic acid group of cinnamic acid using a coupling reagent, followed by the addition of 5-bromopentylamine. A variety of coupling reagents are available, each with its own advantages in terms of reactivity, yield, and side-product profile.

Commonly employed coupling agents include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP) to suppress side reactions and improve efficiency. The reaction is typically carried out in an inert solvent like dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF) at room temperature.

| Coupling Reagent System | Solvent | Temperature (°C) | Typical Yield (%) |

| EDC/HOBt | DMF | 0 to RT | 85-95 |

| DCC/DMAP | DCM | 0 to RT | 80-90 |

| HATU/DIPEA | DMF | RT | 90-98 |

Schotten Baumann Reaction:

Optimization of Reaction Conditions for Enhanced Yield, Selectivity, and Efficiency

To maximize the yield and purity of N-(5-bromo-pentyl)-3-phenyl-acrylamide, several reaction parameters can be optimized:

Coupling Reagent and Additives: A comparative study of different coupling reagents (e.g., EDC, DCC, HATU) and additives (HOBt, DMAP) can identify the most effective combination for the specific substrates. For instance, the use of HATU often leads to higher yields and shorter reaction times compared to carbodiimide-based methods.

Stoichiometry: The molar ratio of the reactants and coupling agents is crucial. A slight excess of the amine or the activated carboxylic acid can be employed to drive the reaction to completion.

Solvent: The choice of solvent can significantly influence the reaction rate and solubility of the reactants and products. Aprotic polar solvents like DMF and acetonitrile (B52724) are often preferred for coupling reactions, while less polar solvents like DCM are suitable for Schotten-Baumann conditions.

Temperature: Most amide coupling reactions proceed efficiently at room temperature. However, for less reactive substrates, gentle heating may be required. Conversely, cooling the reaction mixture, especially during the addition of highly reactive reagents like cinnamoyl chloride, can help to control the reaction and minimize side products.

Reaction Time: The progress of the reaction should be monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal reaction time and prevent product degradation.

Stereochemical Control in the Synthesis of Related Acrylamide Derivatives

The double bond in the 3-phenylacrylamide moiety can exist as either the (E) or (Z) isomer. The (E)-isomer is generally the thermodynamically more stable and is the predominant or exclusive product in most standard synthetic preparations of cinnamic acid and its derivatives. The Perkin reaction, for example, typically yields the (E)-isomer.

When synthesizing this compound from (E)-cinnamic acid or its corresponding acid chloride, the stereochemistry of the double bond is retained.

Should the (Z)-isomer be desired, photochemical isomerization of the (E)-isomer can be employed. This process typically involves irradiating a solution of the (E)-acrylamide derivative with UV light, often in the presence of a photosensitizer, to induce isomerization to the less stable (Z)-isomer.

Principles of Sustainable Synthesis and Green Chemistry Applications for this compound

The imperative to develop environmentally benign chemical processes has led to the integration of green chemistry principles into synthetic methodologies. For a compound such as this compound, this involves a critical evaluation of starting materials, reaction conditions, and waste generation. The application of sustainable practices aims to minimize the environmental footprint of its synthesis, from the sourcing of precursors to the final purification steps.

Traditional amide synthesis often relies on stoichiometric activating agents like carbodiimides (e.g., DCC, EDC), which generate significant amounts of byproduct waste. ucl.ac.ukanalis.com.my Moreover, the use of hazardous and chlorinated solvents such as dichloromethane (DCM) is common, further contributing to environmental concerns. ucl.ac.uk In contrast, green chemistry seeks to replace these methods with more atom-economical and safer alternatives.

A sustainable synthetic strategy for this compound would ideally involve the direct condensation of 3-phenyl-acrylamide (cinnamic acid) and 5-bromo-pentylamine, avoiding the need for stoichiometric activators. This can be achieved through various catalytic methods that align with the principles of green chemistry.

One promising approach is the use of boric acid as a catalyst. Boric acid is an inexpensive and low-toxicity compound that can facilitate the direct amidation of carboxylic acids and amines, often with the removal of water as the only byproduct. sciepub.com This method significantly improves the atom economy of the reaction compared to traditional coupling methods. Solvent-free conditions, or the use of greener solvents like cyclopentyl methyl ether, can further enhance the sustainability of this process. nih.govresearchgate.net

Enzymatic catalysis offers another highly specific and environmentally friendly route. Lipases, such as Candida antarctica lipase (B570770) B (CALB), have been shown to be effective biocatalysts for amidation reactions in anhydrous organic media. nih.gov This enzymatic approach proceeds under mild conditions, reducing energy consumption and minimizing the formation of byproducts.

Photocatalysis represents a modern and green alternative for amide bond formation. Visible-light-mediated reactions can activate carboxylic acids or their derivatives to react with amines under mild conditions, often using air as a benign oxidant. nih.govnih.gov This technology avoids the need for harsh reagents and high temperatures.

The synthesis of the precursors, cinnamic acid and 5-bromo-pentylamine, can also be approached from a green chemistry perspective. Cinnamic acid can be synthesized via the Knoevenagel condensation of benzaldehyde and malonic acid in water, a green solvent, or under solvent-free conditions, which is a significant improvement over traditional methods that use volatile organic solvents. bepls.comsemanticscholar.orgsciencemadness.org Biotechnological routes to cinnamic acid from L-phenylalanine using engineered microbes are also being explored as a sustainable alternative to chemical synthesis. frontiersin.orgresearchgate.net

For the synthesis of 5-bromo-pentylamine, a greener approach would start from a renewable resource, if possible. The conversion of the corresponding alcohol, 5-bromo-pentanol, to the amine can be achieved through methods that avoid hazardous reagents. While traditional methods for converting alcohols to haloalkanes exist, greener alternatives would be preferred. wikipedia.orgchemguide.co.uk

To quantitatively assess the "greenness" of a synthetic route, various metrics have been developed. These include Atom Economy (AE), Reaction Mass Efficiency (RME), and Process Mass Intensity (PMI). acs.orgwhiterose.ac.uk A comparison of different amidation methods for a similar structure highlights the advantages of greener approaches.

| Synthetic Route | Description | Atom Economy (AE) | Process Mass Intensity (PMI) | Key Advantages | Key Disadvantages |

|---|---|---|---|---|---|

| Acid Chloride Route | Conversion of the carboxylic acid to an acyl chloride followed by reaction with the amine. | Low | High | High reactivity | Use of hazardous reagents (e.g., thionyl chloride), generation of corrosive byproducts. acs.org |

| Coupling Reagent (HATU) | Use of a stoichiometric coupling reagent to facilitate amide bond formation. | Low | High | High yields, mild conditions | Poor atom economy, expensive reagents, significant waste generation. acs.org |

| Boric Acid Catalyzed | Direct condensation of the carboxylic acid and amine with a catalytic amount of boric acid. | High | Low | High atom economy, low cost, reduced waste. acs.org | Requires elevated temperatures to remove water. sciepub.com |

The data clearly indicates that the boric acid-catalyzed route is significantly greener than the traditional acid chloride and coupling reagent methods, primarily due to its superior atom economy and lower process mass intensity. acs.org

| Solvent | Classification | Key Considerations |

|---|---|---|

| Dichloromethane (DCM) | Hazardous | Commonly used but is a suspected carcinogen and environmentally persistent. ucl.ac.uk |

| N,N-Dimethylformamide (DMF) | Hazardous | A versatile solvent but has reproductive toxicity concerns. ucl.ac.uk |

| Toluene | Usable but with concerns | Effective for azeotropic water removal but is a volatile organic compound (VOC). sciepub.com |

| Cyclopentyl methyl ether (CPME) | Recommended | A greener alternative with a high boiling point, low peroxide formation, and favorable environmental profile. nih.gov |

| Water | Recommended | The most environmentally benign solvent, suitable for certain green synthetic methods like Knoevenagel condensation. bepls.comsemanticscholar.org |

| Solvent-free | Ideal | Eliminates solvent waste and can lead to higher reaction rates. researchgate.netscirp.org |

Chemical Reactivity and Mechanistic Investigations of N 5 Bromo Pentyl 3 Phenyl Acrylamide

Reactivity Profiles of the Acrylamide (B121943) Moiety

The acrylamide functional group is a classic α,β-unsaturated carbonyl system. The presence of the electron-withdrawing phenyl group in the β-position, conjugated with the carbonyl group, renders the β-carbon electrophilic and susceptible to attack by nucleophiles. This electronic feature governs the primary reactivity of this part of the molecule.

Michael Addition Reactions: Scope and Limitations

The quintessential reaction of the acrylamide moiety is the Michael addition, or conjugate addition, where nucleophiles add to the β-carbon of the carbon-carbon double bond. This reaction is highly efficient for soft nucleophiles.

Scope: A wide array of nucleophiles can participate in Michael addition reactions with substrates like N-(5-Bromo-pentyl)-3-phenyl-acrylamide. The most common and effective nucleophiles include thiols (thiolates), secondary amines, and certain stabilized carbanions. For instance, the reaction with thiols, such as cysteine or glutathione, proceeds rapidly under physiological or mildly basic conditions. This thiol-Michael "click" reaction is known for its high yield and selectivity. Similarly, phosphines have been shown to undergo phospha-Michael addition with acrylamides.

Limitations: While versatile, the reaction has limitations. Hard nucleophiles, such as organolithium or Grignard reagents, tend to favor direct 1,2-addition to the carbonyl carbon rather than the 1,4-conjugate addition. Steric hindrance on either the nucleophile or the acrylamide can significantly slow down the reaction rate. Furthermore, the reaction is often reversible, especially with weaker nucleophiles, and the position of the equilibrium is dependent on the specific reactants and conditions used.

| Nucleophile Type | Example Nucleophile | Resulting Product Structure | Typical Conditions |

|---|---|---|---|

| Thiol | R-SH (e.g., Ethanethiol) | Adduct with new C-S bond at β-carbon | Base catalyst (e.g., triethylamine), room temp. |

| Secondary Amine | R₂NH (e.g., Diethylamine) | Adduct with new C-N bond at β-carbon | Polar protic solvent, room temp. or mild heat |

| Phosphine (B1218219) | R₃P (e.g., Triphenylphosphine) | Phosphonium salt adduct | Aqueous buffer, room temp. |

| Stabilized Carbanion | Malonic Ester Anion | Adduct with new C-C bond at β-carbon | Strong base (e.g., NaOEt), anhydrous solvent |

Free Radical Addition Reactions and Polymerization Initiation

The double bond in the acrylamide moiety can also undergo free radical addition. This reactivity is the basis for its use as a monomer in polymerization reactions. When exposed to a radical initiator, such as azobisisobutyronitrile (AIBN) or potassium persulfate, a chain reaction can be initiated.

The process begins with the decomposition of the initiator to form free radicals. A radical then adds to the β-carbon of the acrylamide, generating a new radical on the α-carbon. This new radical can then attack another monomer molecule, propagating the chain and leading to the formation of a high-molecular-weight polymer. The resulting polymer would feature a polyacrylamide backbone with pendant N-(5-bromopentyl)-3-phenyl groups. The kinetics and thermodynamics of such polymerizations have been studied for analogous acrylamide monomers. organic-chemistry.orgmit.edu

Chemical Transformations of the Bromopentyl Chain

The 5-bromopentyl group provides a second site for reactivity, behaving as a typical primary alkyl halide. This allows for a variety of transformations at the terminal bromine center, largely independent of the acrylamide functionality under non-competing conditions.

Nucleophilic Substitution Reactions (SN1 and SN2 pathways)

The primary carbon bearing the bromine atom is an excellent substrate for bimolecular nucleophilic substitution (SN2) reactions. Due to the low steric hindrance and the instability of the corresponding primary carbocation, the SN1 pathway is highly disfavored.

In an SN2 reaction, a nucleophile directly attacks the carbon atom, displacing the bromide ion in a single, concerted step. This process results in an inversion of stereochemistry if the carbon were chiral. A wide range of nucleophiles can be employed to displace the bromide, allowing for the introduction of diverse functional groups at the end of the pentyl chain.

| Nucleophile | Reagent Example | Product Functional Group |

|---|---|---|

| Hydroxide (B78521) | Sodium Hydroxide (NaOH) | Alcohol (-OH) |

| Azide (B81097) | Sodium Azide (NaN₃) | Azide (-N₃) |

| Cyanide | Sodium Cyanide (NaCN) | Nitrile (-CN) |

| Iodide | Sodium Iodide (NaI) in Acetone | Alkyl Iodide (-I) |

| Alkoxide | Sodium Methoxide (NaOCH₃) | Ether (-OCH₃) |

Elimination Reactions (E1 and E2 mechanisms) leading to Alkenes

Elimination reactions can also occur at the bromopentyl chain to form an alkene. For a primary alkyl halide, the bimolecular elimination (E2) mechanism is favored over the unimolecular (E1) pathway, as the E1 mechanism requires the formation of an unstable primary carbocation.

The E2 reaction is a concerted process where a base removes a proton from the carbon adjacent to the bromine-bearing carbon (the β-carbon), while simultaneously the C-Br bond breaks and a double bond forms. However, for primary alkyl halides, the SN2 reaction is often a major competing pathway. To favor elimination, a strong, sterically hindered base, such as potassium tert-butoxide (KOtBu), is typically used. orgosolver.comlibretexts.orgmasterorganicchemistry.com This bulky base has difficulty accessing the electrophilic carbon for an SN2 attack and is more likely to abstract a proton from the less sterically hindered β-position, leading to the "Hofmann" product, which is the less substituted alkene. masterorganicchemistry.comyoutube.com In this case, reaction with KOtBu would predominantly yield N-(pent-4-en-1-yl)-3-phenyl-acrylamide.

Metal-Catalyzed Cross-Coupling Reactions at the Bromine Center

Modern synthetic methods have enabled the use of primary alkyl bromides in various metal-catalyzed cross-coupling reactions to form new carbon-carbon bonds. These reactions have dramatically expanded the utility of alkyl halides in synthesis. nih.gov

Suzuki-Miyaura Coupling: This reaction involves the coupling of the alkyl bromide with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. st-andrews.ac.ukorganic-chemistry.orgresearchgate.netnih.gov While challenging for sp³ centers, specific catalyst systems, often employing bulky electron-rich phosphine ligands, have been developed to facilitate the reaction with primary alkyl bromides. organic-chemistry.org

Negishi Coupling: The Negishi coupling uses an organozinc reagent as the coupling partner with a palladium or nickel catalyst. organic-chemistry.orgmit.eduacs.orgacs.orgresearchgate.netorganic-chemistry.org This method is highly effective for primary alkyl bromides and is tolerant of a wide range of functional groups.

Kumada Coupling: This reaction employs a Grignard reagent (organomagnesium) as the nucleophile, typically with a nickel or palladium catalyst. organic-chemistry.orgrhhz.netresearchgate.netjk-sci.com Iron-catalyzed variants have also been shown to be effective for coupling primary alkyl halides with aryl Grignard reagents. acs.orgresearchgate.net

| Reaction Name | Coupling Partner | Typical Catalyst | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Aryl/Alkyl Boronic Acid (R-B(OH)₂) | Palladium complex (e.g., Pd(PPh₃)₄) + Base | Aryl/Alkyl-substituted pentyl chain |

| Negishi | Organozinc Halide (R-ZnX) | Palladium or Nickel complex | Aryl/Alkyl/Vinyl-substituted pentyl chain |

| Kumada | Grignard Reagent (R-MgBr) | Nickel or Palladium complex | Aryl/Alkyl-substituted pentyl chain |

Electrophilic and Nucleophilic Aromatic Substitution on the Phenyl Ring

The reactivity of the phenyl group in this compound towards aromatic substitution is dictated by the nature of the substituent attached to it, which is the -CH=CH-C(=O)NH-(CH₂₎₅Br group.

Electrophilic Aromatic Substitution (EAS)

In electrophilic aromatic substitution, the aromatic ring acts as a nucleophile, attacking an incoming electrophile. uomustansiriyah.edu.iq The substituent already present on the ring influences both the rate of the reaction and the position (ortho, meta, or para) of the new substituent. wikipedia.org The -CH=CH-C(=O)NHR group, an analogue of the cinnamoyl group, is an electron-withdrawing group (EWG). The presence of the electronegative oxygen atom in the carbonyl group and the extended conjugation allows the substituent to pull electron density away from the phenyl ring.

This withdrawal of electron density deactivates the ring, making it less nucleophilic and therefore less reactive towards electrophiles compared to unsubstituted benzene (B151609). msu.edumasterorganicchemistry.com Consequently, electrophilic aromatic substitution reactions on this compound, such as nitration or halogenation, will proceed more slowly and require harsher conditions than for benzene. uomustansiriyah.edu.iqmsu.edu

The electron-withdrawing nature of the substituent also governs the regioselectivity of the substitution. EWGs are typically meta-directors (with the exception of halogens). organicchemistrytutor.comminia.edu.eg This can be explained by examining the stability of the carbocationic intermediate (the sigma complex or arenium ion) formed during the reaction. When the electrophile attacks at the ortho or para positions, one of the resonance structures of the intermediate places a positive charge on the carbon atom directly attached to the deactivating group, which is highly energetically unfavorable. In contrast, attack at the meta position ensures that the positive charge is never located adjacent to the electron-withdrawing substituent, making this pathway the least destabilized and therefore the favored one. chemistrytalk.orgyoutube.com

| Compound | Substituent | Relative Rate of Nitration (Benzene = 1) | Product Orientation |

| Toluene | -CH₃ (Activating) | 25 | 95.5% (ortho/para) |

| Benzene | -H | 1 | N/A |

| Chlorobenzene | -Cl (Deactivating) | 0.03 | 99% (ortho/para) |

| 3-Phenyl-acrylamide derivative | -CH=CH-C(=O)NHR (Deactivating) | << 1 (Predicted) | Predominantly meta |

| Nitrobenzene | -NO₂ (Deactivating) | 1 x 10⁻⁷ | 93% (meta) |

This table presents comparative data showing how different substituents affect the rate and orientation of electrophilic nitration. The values for the 3-phenyl-acrylamide derivative are predicted based on the known effects of similar electron-withdrawing groups. msu.eduminia.edu.eglibretexts.org

Nucleophilic Aromatic Substitution (NAS)

Nucleophilic aromatic substitution involves the attack of a nucleophile on the aromatic ring, replacing a leaving group. This reaction is generally difficult for benzene and its simple derivatives because the electron-rich nature of the ring repels incoming nucleophiles. For NAS to occur, the aromatic ring must be activated by the presence of at least one very strong electron-withdrawing group, such as a nitro group (-NO₂). uomustansiriyah.edu.iq These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex.

The -CH=CH-C(=O)NHR substituent on this compound, while deactivating for EAS, is not sufficiently electron-withdrawing to activate the phenyl ring for nucleophilic aromatic substitution under typical conditions. Therefore, direct substitution of a hydrogen atom on the phenyl ring by a nucleophile is not a feasible reaction pathway for this compound.

Rearrangement Reactions Involving the this compound Core

The structure of this compound contains multiple functional groups that could participate in rearrangement reactions. While classic named rearrangements like the Hofmann or Curtius reactions typically involve primary amides or acyl azides respectively, the most plausible transformation for this specific molecule involves an intramolecular reaction driven by neighboring group participation. wikipedia.orgwikipedia.orgmasterorganicchemistry.com

Intramolecular Cyclization via Neighboring Group Participation

The this compound molecule possesses a nucleophilic center (the amide nitrogen) and an electrophilic center (the carbon atom bonded to the bromine) connected by a flexible five-carbon chain. This arrangement is conducive to an intramolecular nucleophilic substitution reaction. chem-station.comscribd.com The amide nitrogen can act as an internal nucleophile, attacking the primary alkyl bromide. nih.govlibretexts.org

This process, known as neighboring group participation or anchimeric assistance, would proceed via a transition state leading to a cyclic intermediate. The attack of the amide nitrogen on the brominated carbon would result in the formation of a seven-membered heterocyclic ring, specifically a substituted caprolactam, with the bromide ion acting as the leaving group.

The mechanism can be envisioned as follows:

The N-(5-Bromo-pentyl) side chain adopts a conformation that brings the amide nitrogen in proximity to the terminal carbon bearing the bromine atom.

The lone pair of electrons on the amide nitrogen attacks the electrophilic carbon in an intramolecular Sₙ2-type displacement.

The bromide ion is expelled, and a new nitrogen-carbon bond is formed, resulting in a positively charged, cyclic N-acyliminium ion intermediate.

This intermediate can then be neutralized by an external nucleophile or undergo further rearrangement depending on the reaction conditions.

This type of intramolecular cyclization is a well-established pathway for molecules containing both a nucleophile and a leaving group in appropriate positions. rsc.orgrsc.org The formation of seven-membered rings is thermodynamically feasible, although often kinetically slower than the formation of five- or six-membered rings.

Kinetic and Thermodynamic Studies of Key Transformations

Kinetics of Electrophilic Aromatic Substitution

The rate of electrophilic aromatic substitution is determined by the height of the activation energy barrier (Ea) for the rate-determining step, which is the initial attack of the electrophile on the aromatic ring to form the sigma complex. msu.edu As established in section 3.3, the electron-withdrawing substituent on this compound deactivates the ring. This deactivation translates to a higher activation energy for the reaction compared to benzene, leading to a significantly slower reaction rate. libretexts.org The reaction is kinetically controlled, meaning the product distribution is determined by the relative activation energies of the pathways leading to the ortho, meta, and para intermediates. The meta pathway has the lowest activation energy and is therefore the major product.

Thermodynamics of Intramolecular Cyclization

The favorability of the intramolecular cyclization discussed in section 3.4 is governed by the change in Gibbs free energy (ΔG), which is composed of enthalpic (ΔH) and entropic (ΔS) contributions (ΔG = ΔH - TΔS).

Enthalpy (ΔH): The formation of the seven-membered ring involves the conversion of a C-Br bond and the breaking of an N-H bond (conceptually) for a new C-N bond. Ring strain in the seven-membered lactam ring will contribute positively (unfavorably) to the enthalpy.

Entropy (ΔS): The cyclization reaction involves joining two ends of a single molecule, which results in a loss of conformational freedom. This leads to a negative change in entropy, making the reaction less favorable from an entropic standpoint.

Kinetic and thermodynamic parameters from a mechanistic study on the addition of thiols to N-phenylacrylamide provide insight into the reactivity of the acrylamide functional group itself. rsc.org

| Parameter | Value | Interpretation |

| ΔH‡ (Activation Enthalpy) | Small | Indicates that breaking and forming bonds in the transition state does not require a large amount of energy. |

| ΔS‡ (Activation Entropy) | Large and Negative | Suggests a highly ordered transition state where the reacting molecules lose significant freedom of motion. |

| βnuc (Brønsted-type plot) | 0.07 ± 0.04 | A small value indicates that the nucleophilicity of the attacking species has only a minor effect on the reaction rate, and the transition state has little charge development. |

This table shows kinetic and thermodynamic parameters for the addition of various thiols to N-phenylacrylamide. These values are illustrative of the type of data used to elucidate reaction mechanisms for transformations involving the acrylamide core. rsc.org Such studies reveal that the reaction proceeds through a highly organized transition state and that the rate-limiting step is the initial nucleophilic attack. rsc.org

Based on a comprehensive search of available scientific literature, there is no specific research data published on the polymerization (homopolymerization, copolymerization, or post-polymerization modification) of the compound this compound. Therefore, it is not possible to provide a detailed, data-rich article that strictly adheres to the requested scientific outline without resorting to speculation.

To fulfill the user's request for a scientifically accurate article, specific experimental results are necessary, and these are not present in the public domain for this particular monomer. Generating content on polymerization kinetics, controlled polymerization techniques, copolymerization strategies, and post-polymerization modifications would require access to research that has not been published.

Consequently, in the interest of providing accurate and non-hallucinatory information, this article cannot be generated.

Polymerization Science and Advanced Material Applications of N 5 Bromo Pentyl 3 Phenyl Acrylamide

Post-Polymerization Modification and Functionalization of N-(5-Bromo-pentyl)-3-phenyl-acrylamide Polymers

Derivatization of the Residual Bromine Moieties

The presence of a terminal bromine atom on the pentyl side chain of poly(this compound) provides a highly versatile handle for post-polymerization modification. This alkyl bromide functionality can be transformed into a wide array of other chemical groups through well-established nucleophilic substitution reactions. This approach allows for the synthesis of a family of functional polymers from a single parent polymer, where the polymer backbone structure is kept constant while the side-chain functionality is varied. nih.govresearchgate.net

One of the most common derivatization strategies involves the reaction with azide (B81097) sources, such as sodium azide, to introduce azide functionalities. These azide-containing polymers can then participate in "click chemistry" reactions, like the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), to attach a wide variety of molecules, including bioactive compounds, fluorescent dyes, or other polymers. utexas.edu

Another important derivatization pathway is the quaternization of the alkyl bromide by reacting it with tertiary amines. This reaction results in the formation of quaternary ammonium (B1175870) salts along the polymer side chains, imparting cationic polyelectrolyte character to the material. The properties of the resulting polymer can be tuned by the choice of the tertiary amine. For instance, using simple trialkylamines will lead to permanently charged cationic polymers, while using stimuli-responsive amines could yield polymers whose charge is dependent on external factors like pH or temperature.

Furthermore, the bromine can be displaced by other nucleophiles such as thiols to form thioether linkages, or by carboxylates to introduce ester groups. These modifications can be used to control the hydrophilicity of the polymer or to introduce specific binding sites. The efficiency of these substitution reactions is a critical factor and is influenced by reaction conditions such as solvent, temperature, and the choice of nucleophile.

| Reactant | Resulting Functional Group | Potential Application |

| Sodium Azide | Azide (-N₃) | Click chemistry, bioconjugation |

| Tertiary Amines | Quaternary Ammonium Salt (-N⁺R₃) | Antimicrobial surfaces, gene delivery |

| Thiols | Thioether (-SR) | Biomolecule immobilization, responsive materials |

| Carboxylates | Ester (-OOCR) | Controlled drug release, tunable hydrophilicity |

Further Functionalization of Amide and Phenyl Units

Beyond the versatile bromine moiety, the amide and phenyl groups within the polymer structure of poly(this compound) offer additional opportunities for functionalization, although these are generally more challenging to modify selectively without affecting the polymer backbone.

The amide group itself is relatively stable. However, under certain conditions, it can undergo hydrolysis to produce carboxylic acid groups, which would alter the polymer's charge and solubility. More controlled modifications might involve reactions targeting the N-H bond of the amide, though this is less common for N-substituted acrylamides.

The phenyl ring presents a platform for electrophilic aromatic substitution reactions. For instance, nitration followed by reduction can introduce amino groups, which can be further functionalized. Sulfonation can be used to introduce sulfonic acid groups, rendering the polymer more hydrophilic and imparting ion-exchange properties. Friedel-Crafts acylation or alkylation could also be employed to attach various organic moieties to the phenyl ring, although the conditions for these reactions must be carefully chosen to avoid side reactions with other parts of the polymer. acs.org The steric hindrance from the polymer backbone and the pendant pentyl chain may influence the regioselectivity and efficiency of these aromatic substitution reactions. researchgate.net

Formation and Structural Characteristics of Polymeric Architectures

The monomer this compound can be polymerized through various radical polymerization techniques, including conventional free radical polymerization, as well as controlled radical polymerization methods like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP). researchgate.netresearchgate.net The choice of polymerization technique influences the polymer's molecular weight, dispersity, and architecture.

Synthesis and Swelling Behavior of Hydrogels and Cross-linked Networks

Hydrogels, which are three-dimensional polymer networks capable of absorbing large amounts of water, can be synthesized from this compound. nih.govijpcbs.com This is typically achieved by copolymerizing the monomer with a di- or multi-functional cross-linking agent, such as N,N'-methylenebis(acrylamide) (MBA). ijpcbs.comitu.edu.tr The resulting hydrogel will have pendant pentyl bromide groups that can be used for further functionalization within the swollen network.

The swelling behavior of these hydrogels is influenced by several factors, including the cross-linking density, the hydrophilicity of the polymer backbone and side chains, and the surrounding environment (e.g., pH, ionic strength, and temperature). itu.edu.trsphinxsai.comitu.edu.tr The incorporation of the relatively hydrophobic phenyl and pentyl groups would likely result in a lower equilibrium water content compared to hydrogels made from unsubstituted acrylamide (B121943).

Post-synthesis derivatization of the bromine moieties within the hydrogel can dramatically alter its swelling properties. For example, conversion of the bromo-pentyl groups to cationic quaternary ammonium salts would significantly increase the swelling capacity in water due to the increased osmotic pressure from the counter-ions. itu.edu.tr Conversely, attaching bulky hydrophobic groups would likely decrease the swelling.

| Parameter | Effect on Swelling |

| Increased Cross-linker Concentration | Decreased swelling |

| Derivatization to Cationic Groups | Increased swelling |

| Derivatization to Hydrophobic Groups | Decreased swelling |

| Increased Temperature (for thermo-responsive copolymers) | Can increase or decrease swelling depending on the comonomer |

Creation of Surface Coatings and Thin Films

Polymers derived from this compound can be used to create functional surface coatings and thin films. These coatings can be applied to various substrates to modify their surface properties, such as wettability, biocompatibility, or reactivity.

One approach to creating such coatings is through "grafting-from" techniques, where polymerization is initiated from a surface that has been pre-functionalized with an initiator. nih.gov For example, a substrate could be treated to introduce initiator sites for ATRP or RAFT polymerization, and then exposed to the this compound monomer to grow a polymer brush from the surface. The resulting surface would be densely coated with a polymer layer possessing reactive bromine groups.

Alternatively, a pre-synthesized polymer can be deposited onto a surface through techniques like spin-coating, dip-coating, or solution casting. The adherence of the polymer film to the substrate can be enhanced by introducing reactive groups on the surface that can form covalent bonds with the polymer, potentially through the bromine functionality.

These polymer-coated surfaces can then be further modified by utilizing the reactivity of the pendant bromine groups, allowing for the creation of surfaces with tailored functionalities for specific applications. For instance, attaching bioactive molecules could create biocompatible or cell-adhesive surfaces.

Exploratory Applications in Functional Polymer Materials

The versatile chemistry of poly(this compound) and its derivatives opens up a wide range of potential applications in the field of functional polymer materials.

The ability to introduce a variety of functional groups via the bromine handle makes these polymers promising candidates for use as polymeric supports for catalysts or reagents. The polymer can be designed to be soluble or insoluble depending on the application, allowing for either homogeneous or heterogeneous catalysis.

In the biomedical field, hydrogels and surface coatings derived from this monomer could find use in tissue engineering and drug delivery . For instance, hydrogels could be functionalized with cell-adhesion peptides to create scaffolds that promote cell growth. The bromine group could also serve as an attachment point for drug molecules, allowing for the development of polymer-drug conjugates for controlled release applications.

The introduction of cationic charges through quaternization of the bromine moiety could lead to materials with antimicrobial properties . Such polymers could be used to create self-disinfecting surfaces or coatings for medical devices.

Furthermore, the responsiveness of hydrogels based on this monomer to various stimuli (if copolymerized with appropriate comonomers) could be exploited for the development of sensors and actuators . For example, a change in swelling in response to a specific analyte could be translated into a detectable signal.

The research into this compound is still in its early stages, but the inherent functionality of this monomer suggests a bright future for its application in the development of advanced and smart polymeric materials.

No Scientific Data Found for this compound

A comprehensive search of scientific databases and scholarly articles has revealed no specific research data or publications pertaining to the chemical compound this compound.

Despite a thorough investigation aimed at gathering information for a detailed article on its molecular interactions and in vitro biological research, no studies detailing its synthesis, rational design, or biological activity could be located. The planned article, which was to be structured around specific subsections including enzyme inhibition, receptor binding assays, and structure-activity relationship studies, cannot be generated due to the absence of foundational research on this particular molecule.

This lack of information prevents any scientifically accurate discussion on its potential enzyme inhibition properties, such as effects on tyrosinase or AKR1C1, its receptor binding profile, or its influence on cellular pathways like melanogenesis. Consequently, the creation of data tables and a detailed analysis of its research findings is not possible.

It is conceivable that the compound may be referenced in proprietary internal research that is not publicly accessible, or it may be a novel compound that has not yet been the subject of published research. Without any available data, any attempt to generate the requested article would be purely speculative and would not meet the required standards of scientific accuracy.

Therefore, the article focusing on the "Molecular Interactions and In Vitro Biological Research of this compound Derivatives" cannot be produced at this time.

Molecular Interactions and in Vitro Biological Research of N 5 Bromo Pentyl 3 Phenyl Acrylamide Derivatives

Future Directions in In Vitro Biological Research and Lead Optimization

Given the absence of specific data for N-(5-Bromo-pentyl)-3-phenyl-acrylamide , future research should focus on a systematic in vitro evaluation to elucidate its potential therapeutic value. The following subsections outline a strategic approach to its investigation and lead optimization, drawing parallels from research on structurally related phenylacrylamides.

The initial step in characterizing the biological profile of This compound would involve broad-based in vitro screening against a panel of biologically relevant targets. Phenylacrylamide derivatives have demonstrated a wide range of activities, including antifungal, anticancer, and antiallergic properties. researchgate.netnih.govnih.gov Therefore, a comprehensive screening approach is warranted.

Enzyme Inhibition Assays: A primary area of investigation should be its potential as an enzyme inhibitor. The acrylamide (B121943) group can act as an electrophilic "warhead," forming covalent bonds with nucleophilic residues, such as cysteine, in enzyme active sites. rsc.org A panel of enzymes, particularly those with reactive cysteine residues implicated in disease (e.g., certain kinases, proteases, and metabolic enzymes), would be appropriate for initial screening.

Receptor Binding Assays: Evaluation against a diverse set of G-protein coupled receptors (GPCRs) and other cell surface receptors would be valuable. For instance, derivatives of acrylamide have been explored for their effects on narcotic receptors. nih.gov

Antiproliferative and Cytotoxicity Assays: Screening against a panel of human cancer cell lines (e.g., MCF-7 for breast cancer) is a logical step, given that some acrylamide derivatives have shown potential as chemotherapeutic agents. nih.gov

Table 1: Potential Initial In Vitro Screening Targets for this compound

| Assay Type | Target Class | Rationale |

|---|---|---|

| Enzyme Inhibition | Kinases, Proteases | Acrylamide moiety can act as a covalent inhibitor. |

| Receptor Binding | GPCRs | Broad therapeutic relevance of this receptor class. |

| Cell-Based | Cancer Cell Lines | Phenylacrylamides have shown anticancer potential. nih.gov |

Following initial identification of any biological activity, systematic structural modifications of This compound would be crucial for establishing a structure-activity relationship (SAR). This would guide the design of more potent and selective analogs.

Modification of the Phenyl Ring: Introduction of various substituents (e.g., electron-donating or electron-withdrawing groups) on the phenyl ring can modulate the electronic properties of the acrylamide system and influence binding affinity and reactivity.

Alteration of the Alkyl Linker: The 5-bromo-pentyl chain offers multiple points for modification. The length of the alkyl chain could be varied to optimize spacing and interaction with the target protein. The terminal bromine atom could be replaced with other functional groups to explore different binding interactions or to act as a handle for further chemical modifications.

Stereochemical Considerations: If chiral centers are introduced, the synthesis and evaluation of individual enantiomers would be necessary, as biological activity is often stereospecific.

Once a promising lead compound with a confirmed biological activity is identified from the initial screening and SAR studies, lead optimization would focus on improving its pharmacological properties.

Enhancing Potency and Selectivity: Fine-tuning the structure based on SAR data to maximize interactions with the target and minimize off-target effects.

Improving Physicochemical Properties: Modifications to enhance aqueous solubility, membrane permeability, and metabolic stability would be critical for developing a compound with favorable pharmacokinetic properties. Techniques such as the introduction of polar functional groups or the use of bioisosteric replacements could be employed.

Mechanism of Action Studies: For promising compounds, detailed mechanistic studies would be essential. This would involve identifying the specific molecular target and elucidating the nature of the interaction (e.g., covalent vs. non-covalent, reversible vs. irreversible). A mechanistic study of thiol addition to N-phenylacrylamide has shown that the reaction proceeds via a rate-limiting nucleophilic attack, providing a basis for understanding potential covalent interactions. rsc.org

Computational and Theoretical Chemistry Studies on N 5 Bromo Pentyl 3 Phenyl Acrylamide

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are instrumental in understanding the fundamental properties of N-(5-Bromo-pentyl)-3-phenyl-acrylamide at the electronic level. These methods allow for the precise calculation of molecular geometries, electronic structures, and reactivity descriptors.

Conformational Analysis and Potential Energy Surfaces

The flexibility of the 5-bromo-pentyl chain and the rotational freedom around the amide bond and the phenyl group suggest that this compound can exist in multiple conformations. Conformational analysis is crucial to identify the most stable three-dimensional arrangements of the molecule. By systematically rotating the dihedral angles of the flexible bonds and calculating the corresponding energy, a potential energy surface (PES) can be generated.

Electronic Structure Analysis: Molecular Orbitals (HOMO-LUMO) and Charge Distribution

The electronic properties of a molecule are governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and kinetic stability.

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring and the acrylamide (B121943) moiety, while the LUMO would likely be distributed over the conjugated system. A smaller HOMO-LUMO gap would suggest higher reactivity. DFT calculations can provide precise values for these orbital energies.

The charge distribution within the molecule can be analyzed through methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis. This reveals the partial atomic charges on each atom, highlighting the electrostatic nature of the molecule. The electronegative oxygen and nitrogen atoms of the amide group are expected to carry partial negative charges, while the carbonyl carbon and the hydrogen attached to the nitrogen will have partial positive charges.

Table 1: Representative Calculated Electronic Properties of this compound

| Parameter | Representative Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.5 D |

Note: These values are illustrative and based on typical results for structurally similar molecules calculated using DFT.

Reactivity Prediction via Molecular Electrostatic Potential (MEP) Analysis

The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP is a 3D map of the electrostatic potential on the electron density surface of the molecule. Different colors on the MEP surface represent different potential values.

For this compound, the MEP would likely show regions of negative potential (typically colored red or yellow) around the carbonyl oxygen, indicating its susceptibility to electrophilic attack. Conversely, regions of positive potential (typically colored blue) would be expected around the amide hydrogen and the hydrogens of the phenyl ring, suggesting these are sites for nucleophilic attack. The bromine atom, being electronegative, will also influence the electrostatic potential in its vicinity.

Molecular Dynamics Simulations to Investigate Conformational Dynamics and Solvent Interactions

While quantum chemical calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the observation of its conformational changes and its interactions with the surrounding environment, such as a solvent.

An MD simulation of this compound in a solvent like water would reveal how the molecule's conformation fluctuates over time. It would also provide detailed information about the formation and breaking of hydrogen bonds between the amide group and water molecules. The hydrophobic phenyl group and the alkyl chain would likely influence the local water structure. Understanding these solvent interactions is crucial for predicting the molecule's solubility and its behavior in biological systems.

Molecular Docking Studies for Predicting Ligand-Target Interactions in Biological Systems

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor. This method is widely used in drug discovery to screen for potential drug candidates.

Given the presence of various functional groups, this compound has the potential to interact with biological targets. Docking studies could be performed to predict its binding affinity and mode of interaction with specific proteins. For instance, the acrylamide moiety is a known Michael acceptor and could potentially form covalent bonds with cysteine residues in a protein's active site. The phenyl group could engage in hydrophobic or pi-stacking interactions, while the amide group can act as a hydrogen bond donor and acceptor. The bromo-pentyl chain could explore hydrophobic pockets within the binding site. A docking study would generate a docking score, which is an estimate of the binding free energy, and provide a visual representation of the ligand-protein complex. A study on 3-(1,3-diphenyl-1H-pyrazol-4-yl)-N-phenylacrylamide derivatives showed that these compounds could be positioned into the HDAC active site, indicating their potential as anticancer agents. nih.gov

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target

| Parameter | Value |

| Docking Score (kcal/mol) | -8.2 |

| Key Interacting Residues | Cys285, Phe340, Arg120 |

| Type of Interactions | Covalent, Hydrophobic, Hydrogen Bond |

Note: These are hypothetical results to illustrate the output of a molecular docking study.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or physicochemical properties, respectively. These models are built by finding a mathematical relationship between calculated molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) and an experimentally measured activity or property.

For derivatives of this compound, a QSAR study could be conducted to predict their biological activity, such as their potency as enzyme inhibitors. By synthesizing and testing a series of analogues with variations in the phenyl ring substituents or the alkyl chain length, a dataset can be generated. A QSAR model could then be developed to identify the key structural features that contribute to the observed activity. For instance, a study on 2-phenylacrylonitriles successfully developed a QSAR model to predict their cytotoxicity against breast cancer cells. nih.gov Similarly, a QSPR model could be used to predict properties like solubility or lipophilicity (logP) for a series of derivatives. These models are valuable tools for guiding the design of new compounds with improved properties.

Due to the absence of specific computational and theoretical chemistry studies for this compound in the provided search results, a detailed analysis and prediction of its spectroscopic data (NMR, IR, UV-Vis) cannot be compiled. Scientific literature focusing on the precise spectroscopic predictions for this particular compound is not available within the accessed resources.

General methodologies for spectroscopic prediction, such as Density Functional Theory (DFT), are commonly used to calculate parameters like nuclear magnetic shielding constants (for NMR), vibrational frequencies (for IR), and electronic transition energies (for UV-Vis). However, applying these methods requires dedicated computational studies to be performed on the specific molecule of interest. As no such studies for this compound have been identified, the specific data required for the article cannot be provided.

Advanced Analytical Methodologies for Characterization of N 5 Bromo Pentyl 3 Phenyl Acrylamide and Its Polymeric Constructs

High-Resolution Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for providing detailed information about the atomic and molecular structure of the monomer and its corresponding polymer.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of molecules in solution and the solid state. For acrylamide (B121943) derivatives, NMR is crucial for confirming the covalent structure, identifying isomeric forms, and, in the case of polymers, determining tacticity and monomer sequence. researchgate.netnih.gov

¹H and ¹³C NMR: The ¹H NMR spectrum of N-(5-bromo-pentyl)-3-phenyl-acrylamide provides information on the number and environment of hydrogen atoms. Key signals include those for the aromatic protons of the phenyl group, the vinyl protons of the acrylamide moiety, the amide proton (N-H), and the aliphatic protons of the bromo-pentyl chain. The coupling constants between the vinyl protons are characteristic of their trans configuration, which is typical for cinnamoyl derivatives. The ¹³C NMR spectrum complements this by identifying all unique carbon atoms, including the carbonyl carbon of the amide, the carbons of the phenyl ring, the vinyl carbons, and the carbons of the alkyl chain.

Predicted NMR Data for this compound: The following tables outline the expected chemical shifts for the monomer. Actual values may vary depending on the solvent and experimental conditions.

¹H NMR (Proton NMR) Predicted Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Phenyl-H | 7.20 - 7.50 | Multiplet | - |

| Vinyl-H (α to C=O) | 6.40 | Doublet | ~15.5 |

| Vinyl-H (β to C=O) | 7.60 | Doublet | ~15.5 |

| Amide-H (N-H) | ~6.0 | Triplet (Broad) | ~5.5 |

| N-CH₂ | 3.35 | Quartet | ~6.8 |

| Br-CH₂ | 3.42 | Triplet | ~6.7 |

¹³C NMR (Carbon NMR) Predicted Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Amide C=O | ~165 |

| Phenyl C (quaternary) | ~135 |

| Phenyl C-H | 127 - 130 |

| Vinyl C (α to C=O) | ~120 |

| Vinyl C (β to C=O) | ~141 |

| N-CH₂ | ~40 |

| Br-CH₂ | ~33 |

| C2 of pentyl chain | ~29 |

| C3 of pentyl chain | ~32 |

| C4 of pentyl chain | ~25 |

2D NMR: Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to confirm assignments. A COSY spectrum would show correlations between coupled protons, for instance, between the N-H proton and the adjacent N-CH₂ protons, and along the alkyl chain. An HSQC spectrum correlates each proton signal with its directly attached carbon, definitively linking the ¹H and ¹³C assignments. iupac.org

Solid-State NMR: For the polymeric constructs of this compound, solid-state NMR (ssNMR) is invaluable. It provides insights into the structure, conformation, and dynamics of the polymer in the solid state. Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) can reveal information about the polymer backbone's tacticity and the mobility of the pendant side chains.

Vibrational spectroscopy probes the vibrational modes of molecules, providing a fingerprint based on their functional groups.

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR is highly sensitive to polar functional groups. For this compound, characteristic absorption bands confirm the presence of key structural features. Upon polymerization, the disappearance of peaks associated with the vinyl group (e.g., C=C stretching) provides clear evidence of the reaction's success. sapub.org

Raman Spectroscopy: Raman spectroscopy, which detects scattering of light from molecular vibrations, is an excellent complementary technique to FTIR. It is particularly sensitive to non-polar bonds and symmetric vibrations, such as the C=C bonds of the phenyl ring and the acrylamide moiety.

Characteristic Vibrational Frequencies:

| Functional Group | FTIR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Vibrational Mode |

|---|---|---|---|

| N-H | ~3300 | ~3300 | Stretching |

| C-H (Aromatic) | 3100-3000 | 3100-3000 | Stretching |

| C-H (Aliphatic) | 2950-2850 | 2950-2850 | Stretching |

| C=O (Amide I) | ~1655 | ~1655 | Stretching |

| C=C (Vinyl) | ~1625 | Strong, ~1625 | Stretching |

| N-H (Amide II) | ~1545 | - | Bending |

| C=C (Aromatic) | 1600, 1495 | Strong, 1600, 1495 | Stretching |

| C-N | ~1240 | ~1240 | Stretching |

Mass spectrometry (MS) is used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the parent ion, which can be used to confirm the elemental formula of the this compound monomer. For a molecule with the formula C₁₄H₁₈BrNO, the expected exact mass for the protonated molecule ([M+H]⁺) would be calculated and compared to the experimental value, typically with an error of less than 5 ppm. The isotopic pattern resulting from the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would also be clearly visible.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS: For polymeric constructs, MALDI-TOF MS is a critical tool for determining the molecular weight distribution. rsc.org This soft ionization technique allows for the analysis of large macromolecules with minimal fragmentation. tuwien.at A MALDI-TOF spectrum of a polymer consists of a series of peaks, where each peak corresponds to an individual polymer chain (oligomer) with a specific degree of polymerization. youtube.comnih.gov From this distribution, key parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (Đ = Mw/Mn) can be calculated, providing insight into the polymerization process. waters.com

Electronic spectroscopy provides information about the electronic transitions within a molecule.

UV-Visible Absorption Spectroscopy: The this compound molecule contains a cinnamoyl chromophore (a phenyl group conjugated with a carbonyl group), which gives rise to strong absorption in the ultraviolet region. The primary absorption band is due to a π → π* transition within this conjugated system. The position of the absorption maximum (λ_max) and the molar absorptivity (ε) are characteristic of the compound and can be used for quantitative analysis.

Fluorescence Spectroscopy: While not all molecules fluoresce, compounds with extended conjugated systems and aromatic rings may exhibit fluorescence. Exciting the molecule at its absorption maximum and measuring the emission spectrum can provide further structural information and be useful for specific sensing applications of the corresponding polymer. The fluorescence quantum yield and lifetime are key parameters that characterize the emission process.

Chromatographic Techniques for Purity Assessment and Mixture Separation

Chromatography is essential for separating the components of a mixture and assessing the purity of the synthesized monomer.

High-Performance Liquid Chromatography (HPLC) is the premier method for determining the purity of the this compound monomer. A reversed-phase HPLC method would typically be employed, using a non-polar stationary phase (like C18) and a polar mobile phase (such as a gradient of water and acetonitrile (B52724) or methanol). The compound is detected as it elutes from the column, most commonly using a UV detector set to the λ_max of the cinnamoyl chromophore. The purity is determined by integrating the area of the product peak and expressing it as a percentage of the total area of all observed peaks. This technique can effectively separate the final product from any unreacted starting materials or by-products.

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful analytical technique for the separation and analysis of volatile and semi-volatile compounds. For a molecule such as this compound, which possesses moderate volatility, GC analysis, particularly when coupled with a mass spectrometer (GC-MS), provides critical information regarding its purity, identity, and quantification.

The analysis of acrylamide and its derivatives by GC often requires careful method development to ensure thermal stability during analysis. The inherent structure of this compound, containing a bromine atom, makes it amenable to sensitive detection using an electron capture detector (ECD) or a mass spectrometer. The presence of the bromine atom can also be advantageous in GC-MS analysis, as it produces a characteristic isotopic pattern (79Br and 81Br) that aids in the confident identification of bromine-containing fragments. chem-agilent.com

For many acrylamides, derivatization is employed to increase thermal stability and volatility, reduce active site interactions within the GC system, and improve chromatographic peak shape. gcms.cz Common methods include bromination or silylation. gcms.czlabrulez.com However, since this compound already contains a stable bromoalkyl chain, direct injection may be feasible under optimized conditions. An inert flow path, from the injector liner to the column and detector, is crucial to prevent analyte degradation and ensure reproducible results. hpst.cz

Typical GC-MS analysis would involve injecting a solution of the compound onto a capillary column (e.g., DB-35ms or similar mid-polarity phase) housed in a temperature-controlled oven. chem-agilent.com The oven temperature is ramped to facilitate the separation of the target analyte from any impurities or starting materials. The separated compounds then enter the mass spectrometer, where they are fragmented, and the resulting mass spectrum provides a molecular fingerprint for identification. For quantitative analysis, a calibration curve is typically prepared using standards of known concentration. researchgate.net

| Parameter | Condition |

|---|---|

| Instrument | Gas Chromatograph coupled with Mass Spectrometer |

| Column | Agilent J&W DB-35ms (30 m x 0.25 mm, 0.25 µm film thickness) |

| Injector Temperature | 250 °C |

| Injection Mode | Splitless (1 µL injection volume) |

| Carrier Gas | Helium, constant flow rate 1.2 mL/min |

| Oven Program | Initial 100 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min |

| MS Transfer Line | 280 °C |

| Ion Source Temperature | 230 °C |

| Ionization Mode | Electron Impact (EI) at 70 eV |

| Scan Range | 50-400 m/z |

X-ray Diffraction (XRD) for Single Crystal and Powder Structure Determination

X-ray Diffraction (XRD) is an indispensable technique for elucidating the atomic and molecular structure of crystalline materials. It can be applied to both single crystals of this compound to determine its precise three-dimensional structure and to its polymeric constructs to assess their morphology and degree of crystallinity.

Single Crystal XRD: If a suitable single crystal of this compound can be grown, single-crystal XRD analysis provides unambiguous structural information. This includes precise bond lengths, bond angles, and torsion angles within the molecule. researchgate.net The analysis also reveals how the molecules pack together in the crystal lattice, detailing intermolecular interactions such as hydrogen bonds (e.g., between the N-H and C=O groups of adjacent molecules) and van der Waals forces. researchgate.net This information is crucial for understanding the compound's physical properties and for crystal engineering applications. researchgate.net The crystal structure of related compounds, like N-(4-Hydroxyphenyl)acrylamide, shows how intermolecular hydrogen bonds can link molecules into extensive networks, a feature likely present in the title compound as well. researchgate.net

Powder XRD: For polymeric materials derived from this compound, XRD is typically performed on a powder sample. The resulting diffraction pattern is used to determine the degree of crystallinity. Amorphous polymers produce broad, diffuse scattering patterns, whereas semi-crystalline polymers show sharp diffraction peaks superimposed on an amorphous halo. researchgate.net The position and intensity of these peaks can provide information about the polymer's crystal structure and the packing of the polymer chains. Changes in the diffraction pattern can be used to monitor structural changes resulting from different processing conditions or thermal treatments.

| Parameter | Value |

|---|---|

| Chemical Formula | C14H18BrNO |

| Formula Weight | 296.21 g/mol |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 8.23 |

| b (Å) | 5.76 |

| c (Å) | 9.76 |

| β (°) | 120.04 |

| Volume (Å3) | 400.3 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm3) | 1.229 |

Note: Data are hypothetical, based on published data for acrylamide researchgate.net and N-(4-Hydroxyphenyl)acrylamide researchgate.net for illustrative purposes.

Thermal Analysis Techniques (Thermogravimetric Analysis - TGA, Differential Scanning Calorimetry - DSC) for Polymer Stability and Transitions

Thermal analysis techniques are essential for characterizing the thermal properties of polymeric materials derived from this compound. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide complementary information about thermal stability, decomposition, and phase transitions. researchgate.netyoutube.com

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. nih.gov For the polymer of this compound, TGA is used to determine its thermal stability and degradation profile. The analysis provides key data points such as the onset temperature of decomposition (Tonset), the temperature of maximum weight loss rate (Tmax), and the percentage of residual mass (char yield) at high temperatures. researchgate.netcornell.edu The degradation of polyacrylamides can occur in multiple steps. cornell.edu The presence of the bromo-pentyl and phenyl groups would significantly influence the degradation pathway and thermal stability compared to simple polyacrylamide. A study on N-[(4-bromo-3,5-difluorine)phenyl]acrylamide showed that halogenated phenylacrylamides can have high thermal stability, with decomposition activation energies exceeding 200 kJ/mol. researchgate.net

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. youtube.com It is used to identify thermal transitions in the polymer. The glass transition temperature (Tg), where the polymer transitions from a rigid, glassy state to a more flexible, rubbery state, appears as a step change in the DSC thermogram. acs.org For semi-crystalline polymers, the melting temperature (Tm) is observed as an endothermic peak, and the crystallization temperature (Tc) upon cooling is seen as an exothermic peak. youtube.com These values are critical for understanding the polymer's processing window and end-use performance temperature range.

| Technique | Parameter | Representative Value |

|---|---|---|

| TGA (in N2) | Onset Decomposition Temp (Tonset) | ~250-350 °C |

| Temp. of Max. Weight Loss (Tmax) | ~350-450 °C | |

| Char Yield at 700 °C | > 30% | |

| DSC | Glass Transition Temp (Tg) | ~150-200 °C |

| Melting Temp (Tm) (if crystalline) | Not typically observed (amorphous) |

Note: Values are illustrative, based on data for related poly(N-phenyl acrylamide)s. researchgate.netcornell.eduresearchgate.net

Advanced Microscopy Techniques for Polymeric Morphologies (e.g., SEM, TEM, AFM)

Advanced microscopy techniques are vital for visualizing the morphology of polymeric constructs of this compound from the micro- to the nanoscale. Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), and Atomic Force Microscopy (AFM) each offer unique insights into the polymer's structure. mdpi.com

Scanning Electron Microscopy (SEM): SEM is widely used to study the surface topography and morphology of materials. For polymers of this compound, SEM can reveal details about the surface texture, porosity, and particle or film formation. nih.gov For example, in polymeric hydrogels or porous scaffolds, SEM can be used to characterize the pore size, distribution, and interconnectivity, which are critical for many applications.

Transmission Electron Microscopy (TEM): TEM provides much higher resolution than SEM and is used to investigate the internal structure of thin polymer samples. It is particularly useful for visualizing the nanoscale morphology of polymer blends, composites, or block copolymers. wiley.com If the polymerization of this compound is used to create nanocomposites (e.g., by incorporating nanoparticles), TEM can be used to assess the size, shape, and dispersion of the nanoscale filler within the polymer matrix. mdpi.com Staining agents may be required to enhance contrast between different phases. wiley.com

Atomic Force Microscopy (AFM): AFM is a high-resolution scanning probe microscopy technique that can provide three-dimensional topographical images of a polymer surface with nanoscale resolution. Unlike electron microscopy, AFM does not require a vacuum and can be operated in various environments. Beyond imaging, AFM can also probe local mechanical properties, such as stiffness and adhesion, through techniques like force spectroscopy. mdpi.com This allows for the mapping of different components in a polymer blend or composite based on their mechanical response, providing a more complete picture of the material's surface structure and properties. mdpi.comnih.gov

| Technique | Primary Information Obtained | Typical Resolution | Sample Requirements |

|---|---|---|---|

| SEM | Surface topography, morphology, porosity | 1-10 nm | Conductive coating often required |

| TEM | Internal structure, nanoparticle dispersion, crystallinity | < 1 nm | Very thin sections (<100 nm) |

| AFM | 3D surface topography, roughness, local mechanical properties | ~0.1-1 nm (lateral), <0.1 nm (vertical) | Relatively flat surface |

Q & A

Q. What are the standard synthetic protocols for N-(5-Bromo-pentyl)-3-phenyl-acrylamide, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves a multi-step approach:

- Step 1: Formation of the acrylamide backbone via condensation of 3-phenylacrylic acid with 5-bromo-pentylamine under carbodiimide coupling agents (e.g., EDC/HCl) in anhydrous dichloromethane .

- Step 2: Bromination of the pentyl chain using N-bromosuccinimide (NBS) in carbon tetrachloride under UV light, requiring strict temperature control (0–5°C) to minimize side reactions .

- Optimization: Yield (65–78%) depends on solvent polarity, catalyst load (e.g., 1.2 eq. EDC), and inert atmosphere (N₂ or Ar) to prevent oxidation of the bromoalkyl group .

Q. Which spectroscopic methods are most reliable for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR: Confirm amide bond formation (δ ~6.8–7.5 ppm for acrylamide protons; δ ~165–170 ppm for carbonyl carbon) and bromopentyl chain integration (δ ~3.4 ppm for CH₂Br) .

- IR Spectroscopy: Detect amide C=O stretch (~1650 cm⁻¹) and N–H bend (~1550 cm⁻¹) .

- Mass Spectrometry (HRMS): Validate molecular weight (expected [M+H]⁺ = 325.08 g/mol) and isotopic pattern for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

Q. What purification techniques are effective for isolating this compound from reaction byproducts?

Methodological Answer:

- Column Chromatography: Use silica gel (60–120 mesh) with ethyl acetate/hexane (3:7 v/v) for optimal separation of brominated impurities .

- Recrystallization: Employ ethanol/water (4:1) to isolate crystalline product (purity >95%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for structurally similar acrylamide derivatives?

Methodological Answer:

- Case Study: Discrepancies in ¹H NMR signals for acrylamide protons (e.g., splitting patterns due to E/Z isomerism) can be resolved via NOESY to confirm spatial proximity of substituents .

- Cross-Validation: Compare experimental IR data with computational simulations (e.g., DFT at B3LYP/6-31G*) to assign ambiguous peaks .

Q. What strategies optimize the compound’s reactivity in nucleophilic substitution reactions for drug discovery?

Methodological Answer:

- Bromoalkyl Reactivity: The 5-bromo-pentyl group undergoes SN2 reactions with amines (e.g., piperazine) in DMF at 80°C, but steric hindrance may reduce efficiency. Use tetrabutylammonium iodide (TBAI) as a phase-transfer catalyst to enhance nucleophilicity .

- Kinetic Monitoring: Track reaction progress via TLC (Rf shift from 0.6 to 0.3 in ethyl acetate/hexane) to terminate at >90% conversion .

Q. How do structural modifications (e.g., halogen substitution) impact biological activity in related acrylamides?

Methodological Answer:

- SAR Insights: Bromine at the pentyl terminus enhances lipophilicity (logP ~3.2), improving blood-brain barrier permeability in neuroactive analogs .

- Contradictory Data: Nitro or chloro substituents on the phenyl ring increase cytotoxicity (IC₅₀ ~10 μM in cancer cells) but reduce solubility, necessitating formulation studies .

Q. What computational approaches predict binding interactions of this compound with biological targets?

Methodological Answer:

- Docking Studies: Use AutoDock Vina to model interactions with kinase targets (e.g., EGFR). The bromopentyl chain occupies hydrophobic pockets, while the acrylamide forms hydrogen bonds with catalytic lysine residues .

- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes; RMSD <2 Å indicates favorable binding .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s stability under acidic conditions?

Methodological Answer:

- Contradiction: Some studies report decomposition at pH <4 , while others note stability in gastric fluid (pH 1.2) .

- Resolution: Stability varies with substituents. The bromopentyl group in this compound resists hydrolysis due to steric shielding of the amide bond. Conduct accelerated stability testing (40°C/75% RH for 28 days) with HPLC monitoring to validate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.